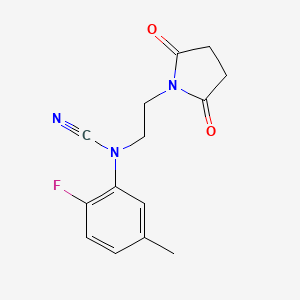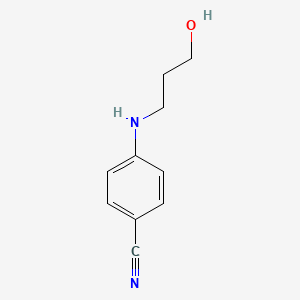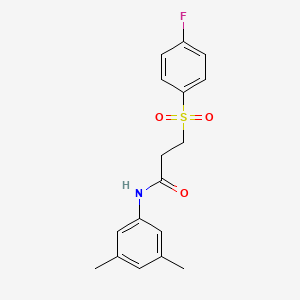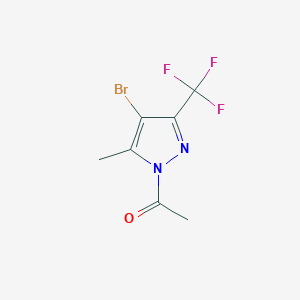
2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2,5-Dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with the 2,5-dioxopyrrolidin-1-yl moiety, which is a common feature in the synthesis of various pharmaceutical intermediates and anticonvulsant agents. These compounds are synthesized by incorporating different functional groups to enhance their biological activity, particularly in the treatment of epilepsy .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including palladium-catalyzed cyanation/reduction sequences and coupling reactions with the use of reagents like N,N-carbonyldiimidazole (CDI). For instance, the synthesis of a key pharmaceutical intermediate involving a pyrrolopyridine moiety was achieved through regioselective chlorination and selective monodechlorination steps . Similarly, a library of hybrid anticonvulsant agents was synthesized by coupling 2,5-dioxopyrrolidin-1-yl propanoic or butanoic acids with substituted benzylamines or amines .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using spectral data from techniques such as (1)H NMR, (13)C NMR, and LC-MS. These compounds typically contain a 2,5-dioxopyrrolidin-1-yl scaffold, which is modified with various substituents to obtain the desired pharmacological properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer anticonvulsant activity. For example, the introduction of aminomethyl moieties or benzyl groups is a common strategy. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as seen in the deprotonation of a nitrophenyl derivative in the presence of fluoride .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are tailored to optimize their biological activity and safety profiles. Compounds with the 2,5-dioxopyrrolidin-1-yl moiety have shown a broad spectrum of activity in preclinical seizure models and favorable safety profiles in toxicity tests. For instance, compound 11 from paper demonstrated high protection in seizure models without impairing motor coordination, indicating a superb safety index. The metabolic stability of these compounds, as well as their interaction with human liver microsomes and cytochrome P450 isoforms, is also an important aspect of their chemical properties .
科学的研究の応用
Cytotoxicity and Inhibitory Activity Research has also been conducted on the cytotoxicity and inhibitory activity of related compounds. A study explored the design, synthesis, and evaluation of pyrazole derivatives, revealing that some analogues displayed superior cytotoxicity against cancer cell lines and significant inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication. This suggests the potential for these compounds in cancer therapy due to their dual action of cytotoxicity and enzyme inhibition (Alam et al., 2016).
Synthetic Pathways Moreover, the exploration of synthetic pathways for related chemical entities has been a focus, aiming to develop efficient and practical methods for their production. This includes the synthesis of key pharmaceutical intermediates, demonstrating the versatility and potential applications of these compounds in various scientific and therapeutic contexts (Wang et al., 2006).
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)ethyl-(2-fluoro-5-methylphenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-10-2-3-11(15)12(8-10)17(9-16)6-7-18-13(19)4-5-14(18)20/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQAQZXPOGMCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N(CCN2C(=O)CCC2=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[Cyano(2-fluoro-5-methylphenyl)amino]ethyl}pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2549006.png)



![N-(3-(7-(3-bromophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2549013.png)
![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2549014.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)

![Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2549018.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2549022.png)


![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549028.png)